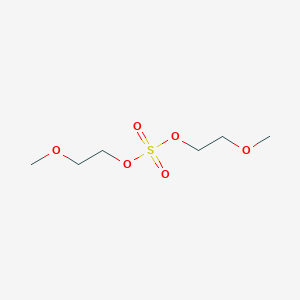

硫酸双(2-甲氧基乙基)

描述

Bis(2-methoxyethyl) ether, also known as diglyme, is a linear aliphatic diether widely used as a solvent . It is a clear liquid at room temperature with a mild ether odor . The compound is synthesized from ethylene oxide and methanol in the presence of either acidic or basic catalysts . It is not known to occur in nature .

Synthesis Analysis

Bis(2-methoxyethyl) ether is prepared by a reaction of dimethyl ether and ethylene oxide over an acid catalyst . It can also be produced from diethylene glycol and dimethyl sulfate . In a study, bis(2-methoxyethyl) ether was added to the reaction mixture prior to electrolysis, and 1,3,5-trioxane was added immediately after the electrolysis was completed .Molecular Structure Analysis

The molecular formula of Bis(2-methoxyethyl) ether is C6H14O3 . For more detailed structural information, you may refer to resources such as the NIST Chemistry WebBook .Chemical Reactions Analysis

Bis(2-methoxyethyl) ether is favored as a solvent for reactions of alkali metal reagents even at high temperatures . It has been used in reactions involving organometallic reagents, such as Grignard reactions or metal hydride reductions . It is also used as a solvent in hydroboration reactions with diborane .Physical And Chemical Properties Analysis

Bis(2-methoxyethyl) ether has a density of 0.94 g/mL at 25 °C (lit.) . It is miscible with water as well as organic solvents . It has a high boiling point and is a colorless liquid with a slight ether-like odor .科学研究应用

- Bis(2-methoxyethyl) sulfate has been utilized as a reagent in organic synthesis. Notably, it promotes intramolecular acceptorless dehydrogenative coupling to construct structurally diverse quinazolinones by utilizing molecular oxygen as an oxidant . This clean and efficient approach allows for the synthesis of various dihydroisoquinolino[2,1-a]quinazolinones and 2-aryl quinazolinones.

- Bis(2-methoxyethyl) sulfate has been studied in terms of its metabolism and disposition. It is considered a developmental toxicant, and its effects on embryonic development have been investigated in pregnant mice . Understanding its metabolism is crucial for assessing its safety and potential risks.

Organic Synthesis and Medicinal Chemistry

Metabolism and Toxicology Studies

作用机制

Target of Action

Bis(2-methoxyethyl) sulfate, also known as Diglyme, primarily targets the endoplasmin . Endoplasmin is a molecular chaperone that plays a crucial role in protein processing in the endoplasmic reticulum. It’s also been found to affect the male reproductive organ .

Mode of Action

The compound may interfere with the normal functioning of endoplasmin, potentially disrupting protein processing within cells .

Biochemical Pathways

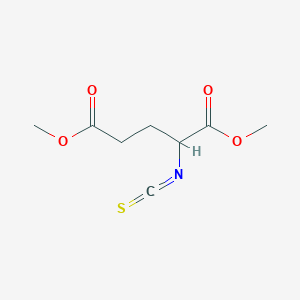

Bis(2-methoxyethyl) sulfate is metabolized predominantly by O-demethylation to 2-(2-methoxyethoxy)ethanol, which is subsequently oxidized to (2-methoxyethoxy)acetic acid . A smaller percentage of the administered dose is metabolized at the central ether linkage to produce 2-methoxyethanol, which is further metabolized by alcohol dehydrogenase to methoxyacetic acid . These metabolites can interfere with various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Approximately 63 ± 2% of the dose is excreted as (2-methoxyethoxy)acetic acid, and 28 ± 1% of the dose is excreted as methoxyacetic acid . These metabolites can have significant impacts on the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Bis(2-methoxyethyl) sulfate’s action are largely due to its metabolites. Methoxyacetic acid, in particular, is a potent developmental toxicant . It’s been suggested that the teratogenic effects of Bis(2-methoxyethyl) sulfate are due to methoxyacetic acid formed either in the fetus or by hepatic metabolism in the dam with subsequent distribution to the embryonic tissue .

Action Environment

The action, efficacy, and stability of Bis(2-methoxyethyl) sulfate can be influenced by various environmental factors. For instance, the compound is hygroscopic and may form explosive peroxides . It’s also flammable, which can pose risks in certain environments . Furthermore, the compound is water-soluble, which means it could be mobile in the environment .

安全和危害

属性

IUPAC Name |

bis(2-methoxyethyl) sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S/c1-9-3-5-11-13(7,8)12-6-4-10-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMUCAJQIYCOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOS(=O)(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

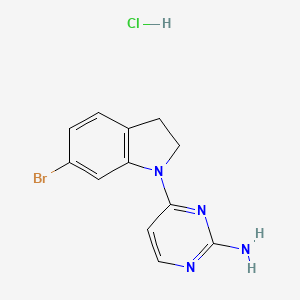

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B3034703.png)

![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)

![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)

![2-[3-[2-[4-Amino-2-(methylsulfinyl)phenyl]diazene-1-yl]phenylsulfonyl]ethanol](/img/structure/B3034720.png)